molecular formula C9H9FN2O4 B14362216 2-Nitrophenyl (2-fluoroethyl)carbamate CAS No. 91390-32-8

2-Nitrophenyl (2-fluoroethyl)carbamate

Cat. No.: B14362216
CAS No.: 91390-32-8
M. Wt: 228.18 g/mol
InChI Key: MPBSUNQXBPLFSZ-UHFFFAOYSA-N
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Description

2-Nitrophenyl (2-fluoroethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This compound is characterized by the presence of a nitro group, a phenyl ring, and a fluoroethyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl (2-fluoroethyl)carbamate typically involves the reaction of 2-nitrophenol with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Nitrophenol+2-Fluoroethyl isocyanate2-Nitrophenyl (2-fluoroethyl)carbamate\text{2-Nitrophenol} + \text{2-Fluoroethyl isocyanate} \rightarrow \text{this compound} 2-Nitrophenol+2-Fluoroethyl isocyanate→2-Nitrophenyl (2-fluoroethyl)carbamate

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoroethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbamic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates.

    Reduction: Formation of 2-amino-phenyl (2-fluoroethyl)carbamate.

    Hydrolysis: Formation of 2-nitrophenol and carbamic acid.

Scientific Research Applications

2-Nitrophenyl (2-fluoroethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate compounds.

    Medicine: Investigated for its potential use as a prodrug, where the carbamate moiety can be hydrolyzed to release the active drug.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl (2-fluoroethyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes by forming a covalent bond with the active site. This prevents the enzyme from carrying out its normal function, leading to a decrease in the overall activity of the enzyme. The nitro and fluoroethyl groups can also influence the compound’s reactivity and binding affinity to the target enzyme.

Comparison with Similar Compounds

2-Nitrophenyl (2-fluoroethyl)carbamate can be compared with other similar compounds such as:

    2-Nitrophenyl (2-chloroethyl)carbamate: Similar structure but with a chloroethyl group instead of a fluoroethyl group. The presence of chlorine can affect the compound’s reactivity and toxicity.

    4-Nitrophenyl (2-fluoroethyl)carbamate: The nitro group is positioned at the para position instead of the ortho position. This can influence the compound’s electronic properties and reactivity.

    2-Nitrophenyl (2-hydroxyethyl)carbamate: The fluoroethyl group is replaced with a hydroxyethyl group. This change can affect the compound’s solubility and reactivity.

The uniqueness of this compound lies in the presence of both the nitro and fluoroethyl groups, which can impart specific reactivity and binding properties that are not observed in other similar compounds.

Properties

CAS No.

91390-32-8

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

(2-nitrophenyl) N-(2-fluoroethyl)carbamate

InChI

InChI=1S/C9H9FN2O4/c10-5-6-11-9(13)16-8-4-2-1-3-7(8)12(14)15/h1-4H,5-6H2,(H,11,13)

InChI Key

MPBSUNQXBPLFSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)NCCF

Origin of Product

United States

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